Salvianolic acid B
Description
Systematic Nomenclature and Molecular Formula
This compound possesses the molecular formula C36H30O16 with a precisely determined molecular weight of 718.6 grams per mole. The compound is systematically designated as (2R)-2-{[(2E)-3-[(2S,3S)-3-{[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl}-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy}-3-(3,4-dihydroxyphenyl)propanoic acid, reflecting its complex stereochemical arrangement. Alternative systematic names include the more condensed designation (2S,3S)-4-[(1E)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxo-1-propen-1-yl]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-benzofurancarboxylic acid 3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl] ester.
The compound maintains several recognized synonyms reflecting its discovery history and structural relationships. These include Lithospermic acid B, establishing its identity with a previously characterized compound from the same plant source. Additional synonyms encompass Dan Shen Suan B and Danfensuan B, reflecting traditional Chinese nomenclature derived from the plant's medicinal designation. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with the primary identifier being 121521-90-2, while an alternative registration number 115939-25-8 also exists in chemical databases.
The molecular architecture of this compound represents a sophisticated arrangement of phenolic subunits. The structure incorporates three molecules of 3,4-dihydroxyphenylethyl units (derived from danshensu) and one caffeic acid moiety, interconnected through ester linkages and a central benzofuran ring system. This arrangement creates a molecule containing sixteen oxygen atoms distributed across hydroxyl groups, carboxylic acid functionalities, and ester linkages, contributing to its substantial molecular weight and complex three-dimensional structure.
Crystallographic Data and Three-Dimensional Conformation
The three-dimensional molecular architecture of this compound presents significant challenges for conventional crystallographic analysis due to its substantial atomic composition and conformational flexibility. PubChem computational modeling indicates that conformer generation is restricted owing to the excessive number of atoms present in the molecular structure. This limitation reflects the inherent complexity of the molecule, which contains 52 non-hydrogen atoms arranged in a highly substituted framework.
Crystallographic investigations have yielded limited definitive structural data, with X-ray crystallography attempts producing inconclusive results due to insufficient crystal quality. The molecular structure exhibits multiple chiral centers, specifically at positions corresponding to (2R), (2S,3S), and (1R) configurations, which contribute to its stereochemical complexity and potential for multiple conformational states. The presence of these stereocenters, combined with the molecule's extended structure, creates significant conformational flexibility that complicates crystallographic determination.
The central benzofuran ring system serves as the structural backbone around which the remaining molecular components are organized. This heterocyclic core adopts a planar configuration, with the attached phenolic substituents capable of rotation around their connecting bonds. The 2,3-dihydrobenzofuran moiety provides structural rigidity while accommodating the attachment of bulky phenolic ester groups. The compound's extended conformation spans approximately 30 angstroms in its fully extended state, though multiple folded conformations are energetically accessible under physiological conditions.
Computational molecular modeling has provided insights into the preferred conformational states of this compound. The molecule demonstrates a tendency toward intramolecular hydrogen bonding between adjacent hydroxyl groups and carbonyl functionalities, which stabilizes specific conformational arrangements. These interactions contribute to the overall molecular stability while influencing solubility characteristics and potential binding interactions with other molecules.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of its proton and carbon environments. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns reflecting the compound's multiple aromatic systems and stereochemical arrangements. The spectrum displays fifteen distinct downfield proton signals corresponding to aromatic hydrogen atoms, including three sets of ABX coupling patterns characteristic of 1,3,4-trisubstituted benzene rings.
| Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 | 5.81 | d, J=4.8 Hz | Benzofuran position |
| H-3 | 4.30 | d, J=4.8 Hz | Benzofuran position |
| H-5 | 7.11 | d, J=8.5 Hz | Aromatic proton |
| H-6 | 6.78 | d, J=8.4 Hz | Aromatic proton |
| H-2' | 6.69 | s | Phenolic proton |
| H-5'/6' | 6.70 | overlapping | Phenolic protons |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of 36 distinct carbon environments, consistent with the molecular formula. The spectrum demonstrates characteristic signals for aromatic carbons between 110-150 parts per million, carbonyl carbons around 170 parts per million, and aliphatic carbons in the 35-90 parts per million range. The benzofuran carbon signals appear at 86.7 and 56.4 parts per million for the C-2 and C-3 positions respectively, confirming the heterocyclic ring structure.
Mass spectrometric analysis employs electrospray ionization techniques to generate molecular ion peaks and characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 718, corresponding to the calculated molecular weight. Characteristic fragment ions include peaks at 689 corresponding to loss of an aldehyde group, 527 representing a major structural fragment, and 399 corresponding to loss of significant portions of the molecule. High-resolution mass spectrometry confirms the molecular formula with measured masses matching calculated values within acceptable error limits.
Ultraviolet-visible spectroscopy reveals characteristic absorption maxima reflecting the compound's extended conjugated system. The primary absorption maximum occurs at 287 nanometers when measured in methanol solution. This absorption band corresponds to π→π* transitions within the aromatic ring systems and the extended conjugation present in the molecule. Additional absorption features appear in the 250-300 nanometer range, characteristic of phenolic compounds with extended conjugation.
Physicochemical Properties (Solubility, Acid Dissociation Constant, Stability)
The solubility characteristics of this compound reflect its amphiphilic nature, combining hydrophilic carboxylic acid and hydroxyl functionalities with hydrophobic aromatic regions. In aqueous phosphate-buffered saline at physiological pH 7.2, the compound demonstrates solubility of approximately 1 milligram per milliliter. This moderate aqueous solubility enables biological activity while maintaining sufficient stability for analytical procedures. Enhanced solubility occurs in organic solvents, with ethanol supporting approximately 10 milligrams per milliliter, while dimethyl sulfoxide and dimethylformamide accommodate approximately 20 milligrams per milliliter.
The compound exhibits significantly enhanced solubility in polar organic solvents compared to purely aqueous systems. This solubility profile reflects the molecule's multiple hydroxyl groups and carboxylic acid functionalities, which facilitate hydrogen bonding with protic solvents. However, the substantial aromatic content limits aqueous solubility compared to simpler phenolic compounds. Preparation of stock solutions requires careful consideration of solvent systems, with organic solvents providing superior dissolution characteristics for concentrated preparations.
Stability studies reveal pronounced dependence on environmental conditions, particularly temperature and pH. At 4 degrees Celsius, this compound maintains structural integrity for extended periods in aqueous solution. However, degradation accelerates significantly at elevated temperatures, with notable decomposition occurring at 25 degrees Celsius and rapid degradation at 37, 65, and 100 degrees Celsius. The degradation follows pseudo-first-order kinetics with rate constants dependent on both temperature and initial concentration.
| Temperature (°C) | Stability Duration | Degradation Rate |
|---|---|---|
| 4 | >30 hours | Minimal |
| 25 | <24 hours | Moderate |
| 37 | <12 hours | Rapid |
| 65 | <6 hours | Very rapid |
| 100 | <2 hours | Extreme |
pH-dependent stability studies demonstrate optimal stability under slightly acidic to neutral conditions. The compound shows decreased stability in alkaline environments, with significant degradation occurring in simulated intestinal fluid. Multiple degradation products have been identified through liquid chromatography-mass spectrometry analysis, including salvianolic acid D, lithospermic acid, danshensu, and protocatechuic aldehyde. These degradation pathways involve hydrolysis of ester bonds, cleavage of the benzofuran ring system, and oxidative modifications of phenolic groups.
The specific rotation of this compound measures between 95.0 to 115.0 degrees, with a reported value of 108 degrees when measured at 1 gram per 100 milliliters in methanol. This optical activity confirms the presence of chiral centers and provides a characteristic physical property for compound identification. The melting point occurs at 169 degrees Celsius, though this measurement may be complicated by thermal decomposition occurring at elevated temperatures.
Storage recommendations emphasize the importance of controlled conditions to maintain compound integrity. Optimal storage occurs at -20 degrees Celsius in sealed containers protected from light and air exposure. Under these conditions, the compound maintains stability for extended periods, though aqueous solutions should be prepared fresh and used within one day to prevent degradation. The heat-sensitive nature of the compound requires careful handling during analytical procedures and experimental applications.
Properties
IUPAC Name |
2-[3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Salvianolic acid B can be synthesized through the condensation of three molecules of danshensu (3,4-dihydroxyphenyllactic acid) with one molecule of caffeic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from Salvia miltiorrhiza roots. The process includes:
Extraction: The roots are crushed and soaked in a solvent such as ethanol or methanol.
Purification: The extract is then purified using techniques like column chromatography, often employing resins to isolate this compound.
Concentration: The purified extract is concentrated and dried to obtain this compound in powder form.
Chemical Reactions Analysis
Types of Reactions: Salvianolic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides can be used under basic conditions to substitute the hydroxyl groups.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can have different biological activities .
Scientific Research Applications
Pharmacological Effects
1. Neuroprotection
Salvianolic acid B exhibits neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Studies have demonstrated that it can attenuate neuronal damage induced by toxins through the activation of Nrf2-dependent pathways, which mediate glial cell protection and reduce oxidative stress . Additionally, it has shown promise in protecting against ischemic brain injury, primarily through its anti-inflammatory properties and ability to mitigate oxidative stress .
2. Cardiovascular Benefits
Research indicates that this compound plays a significant role in the treatment of cardiovascular diseases. It has been shown to inhibit the development of thoracic aortic aneurysms by modulating the Janus kinase 2/STAT3 signaling pathway, thus reducing oxidative stress markers and inflammatory cytokines . Furthermore, it has demonstrated efficacy in improving endothelial function and lipid profiles, making it a candidate for managing atherosclerosis .
3. Antitumor Activity
this compound has been investigated for its antitumor properties, particularly in colon and breast cancers. It acts by promoting the degradation of programmed cell death ligand 1 (PD-L1) proteins through the ubiquitin-proteasome pathway, enhancing T-cell-mediated tumor cell killing . In breast cancer models, it inhibits epithelial-mesenchymal transition (EMT), thereby reducing migratory and invasive capabilities of cancer cells .
Case Studies
Safety Profile
Clinical trials have shown that this compound is generally well-tolerated with minimal adverse effects reported at therapeutic doses. A phase 1 trial indicated that doses up to 300 mg were safe for healthy volunteers, with only mild side effects such as transient increases in liver enzymes noted .
Mechanism of Action
Salvianolic acid B exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Cardiovascular Protection: It improves endothelial function, reduces platelet aggregation, and protects against myocardial ischemia-reperfusion injury.
Neuroprotection: It protects neurons from oxidative damage and apoptosis.
Molecular Targets and Pathways:
Nrf2 Pathway: Activates the Nrf2 pathway, leading to the expression of antioxidant enzymes.
MAPK Pathway: Modulates the MAPK signaling pathway, affecting cell survival and inflammation.
NF-κB Pathway: Inhibits the NF-κB pathway, reducing inflammation.
Comparison with Similar Compounds
Structural Comparison with Similar Phenolic Acids
Sal B belongs to a class of caffeic acid oligomers. Key structural distinctions from related compounds are summarized below:
Table 1. Structural Features of Salvianolic Acid B and Analogues
Key Insights :
- Sal B’s tetrameric structure contributes to its higher molecular weight and polarity compared to dimers (e.g., rosmarinic acid) or trimers (e.g., salvianolic acid A) .
- Structural similarities among salvianolic acids complicate their isolation, as seen in purification challenges for salvianolic acid A due to overlapping properties with Sal B .
Functional and Pharmacological Comparisons
Functional Clustering with Non-Structural Analogues
Despite structural differences, Sal B shares functional overlaps with drugs like aspirin and simvastatin:
Pharmacological Activities
Table 2. Pharmacological Profiles of Key Compounds
Extraction and Analytical Challenges
Sal B is isolated using high-speed counter-current chromatography (HSCCC) or HPLC . Its tetrameric structure necessitates specialized methods compared to smaller phenolic acids like danshensu or caffeic acid. Impurities from structurally similar compounds (e.g., salvianolic acid E) further complicate purification .
Biological Activity
Salvianolic acid B (Sal B), a key bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse biological activities. This article reviews the pharmacological effects of Sal B, focusing on its antioxidant, anti-inflammatory, anti-apoptotic, and cardioprotective properties, as well as its potential applications in treating various diseases.
This compound is a phenolic compound with a complex structure that contributes to its biological activity. Its mechanisms of action are primarily mediated through the modulation of oxidative stress and inflammatory pathways. Sal B has been shown to scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1) .
1. Antioxidant Activity
Sal B exhibits strong antioxidant effects, which are crucial in combating oxidative stress-related diseases. It reduces lipid peroxidation and protects cellular membranes from damage caused by ROS . The compound regulates multiple signaling pathways, including the Nrf2/Keap1 pathway, to enhance the expression of antioxidant enzymes .
Table 1: Antioxidant Effects of this compound
| Study | Effect Observed | Mechanism |
|---|---|---|
| Lee et al., 2014 | Increased SOD levels | Upregulation via Nrf2 |
| Zhao et al., 2017 | Decreased MDA levels | Inhibition of lipid peroxidation |
| Liu et al., 2016 | Enhanced Grx1 expression | Regulation of oxidative stress |
2. Anti-Inflammatory Effects
Sal B has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It also suppresses the NF-κB signaling pathway, which is pivotal in inflammatory responses . This effect is particularly beneficial in conditions like cardiovascular diseases and neurodegenerative disorders.
3. Cardioprotective Effects
Research indicates that Sal B plays a protective role in cardiovascular health by improving endothelial function and reducing vascular smooth muscle cell proliferation . In animal models, Sal B administration has shown to alleviate myocardial ischemia-reperfusion injury and improve heart function post-injury .
Case Study: Cardiovascular Protection
In a study involving mice subjected to carotid artery ligation, Sal B significantly reduced intimal hyperplasia by downregulating microRNA-146a and cyclin D1, highlighting its potential for treating vascular diseases .
4. Neuroprotective Effects
Sal B has been explored for its neuroprotective properties, particularly in models of vascular dementia and Alzheimer's disease. It enhances cognitive function by modulating neurotransmitter levels and protecting neurons from oxidative stress .
Clinical Applications
The pharmacological properties of Sal B suggest potential therapeutic applications in various conditions:
- Cardiovascular Diseases : Due to its cardioprotective effects, Sal B may be beneficial in managing coronary artery disease and hypertension.
- Neurodegenerative Disorders : Its ability to reduce oxidative stress positions Sal B as a candidate for treating Alzheimer's disease and other forms of dementia.
- Diabetes Management : Studies have indicated that Sal B can improve insulin sensitivity and lipid metabolism in type 2 diabetes models .
Q & A
Basic Research Questions
Q. What validated methods are recommended for extracting Salvianolic Acid B from Salvia miltiorrhiza, and how do extraction parameters influence yield?
- Methodology :
- Solvent selection : Methanol (MeOH) is widely used for initial extraction due to its efficiency in isolating phenolic acids .
- Optimization techniques : Orthogonal experimental design combined with machine learning (e.g., R language, genetic algorithms) identifies optimal parameters: 12× water volume, 3× 1-hour boiling cycles, and 70% ethanol concentration for precipitation .
- Purification : Flash silica column chromatography (chloroform/MeOH/H2O gradients) followed by reversed-phase HPLC achieves >96% purity .
- Key Parameters :
| Parameter | Optimal Value | Yield/Purity |
|---|---|---|
| Solvent | Methanol | ~116 mg/g dried root |
| Boiling cycles | 3 | 96.7% purity |
| Ethanol concentration | 70% | Improved precipitation |
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices, and what validation criteria should be met?
- Recommended Techniques :
- HPLC-UV : Linear ranges (1.055–211 μg/mL for SalB) with correlation coefficients (R) >0.999, validated via intra-/inter-day precision (RSD <2%) .
- UPLC : Simultaneous quantification of SalB alongside six other phenolic acids, with retention time stability (±0.1 min) .
- Validation Criteria :
- Calibration curves with ≥5 concentration levels.
- Recovery rates (90–110%) and repeatability (RSD <3%) .
Q. How can researchers ensure the purity and stability of this compound reference materials during storage and handling?
- Storage Protocols :
- Store at -20°C under argon to prevent oxidation .
- Use desiccants to mitigate hygroscopic degradation.
- Certification :
- ISO Guide 35-compliant characterization (e.g., NMR, MS, chromatographic purity ≥98%) .
Advanced Research Questions
Q. How do orthogonal experimental designs and machine learning improve this compound extraction protocols?
- Experimental Design :
- Orthogonal arrays (e.g., L9 matrix) test variables (solvent ratio, temperature, time) to maximize yield .
- Machine learning (BP neural networks + genetic algorithms) predicts optimal conditions, reducing experimental iterations by 40% .
- Outcome : Predictive models achieve <5% relative error between theoretical and experimental yields .
Q. What mechanisms underlie this compound's inhibition of cancer cell proliferation and migration, and how can researchers validate these pathways experimentally?
- Mechanistic Insights :
- Pathway modulation : SalB suppresses AKT/NF-κB signaling, reducing EMT markers (Snail, Vimentin) and glycolysis (GLUT1, LDHA) in HCT116 colon cancer cells .
- Validation Strategies :
- In vitro assays : CCK-8 (IC50: ~50 μM) and wound healing (dose-dependent inhibition) .
- Western blotting : Quantify protein expression (e.g., p-p65, E-cadherin) to confirm pathway inhibition .
Q. What strategies resolve contradictions in pharmacokinetic and bioavailability data of this compound across in vitro and in vivo studies?
- Methodological Adjustments :
- Bioavailability enhancement : Use nanoformulations (e.g., liposomes) to improve solubility and absorption.
- Interspecies validation : Compare metabolic profiles in rodent vs. human hepatocyte models.
- Data Harmonization :
- Standardize dosing protocols (e.g., 10–100 mg/kg in rodents) and sampling intervals .
Q. How can near-infrared spectroscopy (NIR) coupled with D-optimal design enhance the robustness of quantitative models for this compound in herbal formulations?
- Model Development :
- D-optimal design : Selects optimal spectral preprocessing (e.g., SNV, MSC) and wavelength ranges (1000–2500 nm) to minimize collinearity .
- Validation metrics : R<sup>2</sup> >0.95, RMSEP <1.5% for industrial QC applications .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
